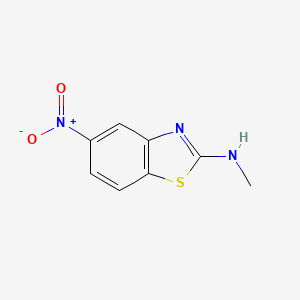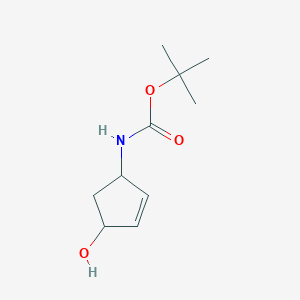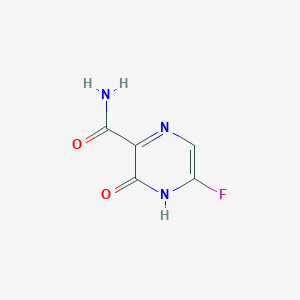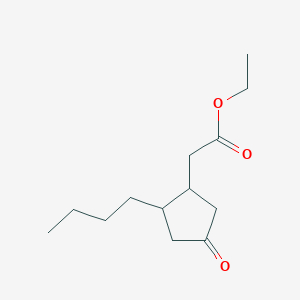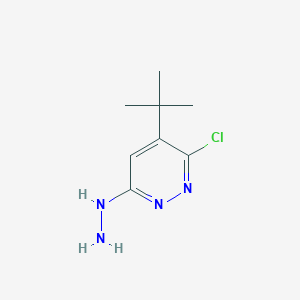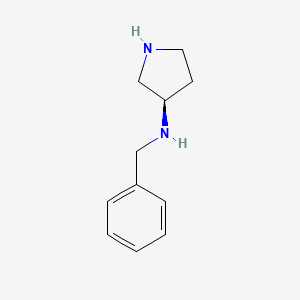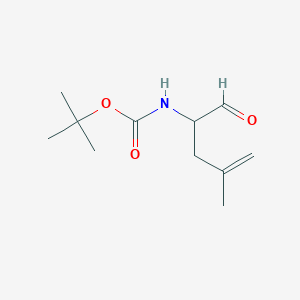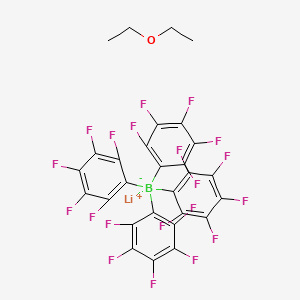
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Overview
Description
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is a chemical compound with the empirical formula C24BF20Li · 2.5C4H10O. It is known for its role as a coordinating counter anion in electrochemical reactions and as a catalyst in various organic transformations . The compound is characterized by its weakly coordinating anion, which makes it valuable in the formation of cationic transition metal complexes .
Mechanism of Action
Target of Action
Lithium Tetrakis(pentafluorophenyl)borate Ethyl Etherate primarily targets transition metal catalysts in electrochemical reactions . The compound enhances the acidity or solubility of these catalysts, thereby improving their performance .
Mode of Action
The compound acts as a coordinating counter anion . It forms a complex with the transition metal catalysts, altering their electronic properties and enhancing their reactivity . This interaction leads to an increase in the acidity or solubility of the catalysts .
Biochemical Pathways
It is known that the compound plays a crucial role inolefin polymerization reactions and other electrochemical processes .
Pharmacokinetics
It’s worth noting that the compound iswater-soluble , which can influence its distribution and reactivity in aqueous environments.
Result of Action
The primary result of the compound’s action is the enhancement of the performance of transition metal catalysts in electrochemical reactions . This can lead to more efficient reactions and improved yields of desired products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , and its reactivity can be affected by the presence of water. Additionally, the compound will deflagrate on melting (ca 265 C) giving thick black smoke, even under nitrogen . Therefore, it is crucial to store and handle the compound under appropriate conditions to ensure its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Lithium Tetrakis(pentafluorophenyl)borate Ethyl Etherate is known to interact with transition metal catalysts in electrochemical reactions
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in electrochemical reactions . It is used to enhance the acidity or solubility of transition metal catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium tetrakis(pentafluorophenyl)borate ethyl etherate typically involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron in an ether solution. The reaction proceeds as follows :
(C6F5)3B+Li(C6F5)→[Li(OEt2)3][B(C6F5)4]
The product precipitates as a white solid, which is then isolated by filtration and dried .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate undergoes various types of reactions, including:
Substitution Reactions: It can react with transition metal chlorides to form cationic transition metal complexes.
Oxidation Reactions: It acts as a catalyst in the Baeyer-Villiger oxidation of cycloalkanones to obtain lactones in the presence of aqueous hydrogen peroxide and oxalic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include transition metal chlorides, and the reactions are typically carried out in an ether solvent.
Oxidation Reactions: Reagents include cycloalkanones, aqueous hydrogen peroxide, and oxalic acid.
Major Products Formed
Substitution Reactions: The major products are cationic transition metal complexes.
Oxidation Reactions: The major products are lactones.
Scientific Research Applications
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Potassium tetrakis(4-chlorophenyl)borate
- Sodium tetrakis(4-fluorophenyl)borate dihydrate
Uniqueness
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is unique due to its weakly coordinating anion, which makes it particularly effective in stabilizing cationic species. This property distinguishes it from other similar compounds, which may not have the same level of stability or reactivity in certain chemical reactions .
Properties
IUPAC Name |
lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLZKJQZPFREPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H10BF20LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029418 | |
| Record name | Lithium tetrakis(pentafluorophenyl)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371162-53-7, 155543-02-5 | |
| Record name | Borate(1-), tetrakis(2,3,4,5,6-pentafluorophenyl)-, lithium, compd. with 1,1′-oxybis[ethane] (2:2:5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371162-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetrakis(pentafluorophenyl)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE ETHYL ETHERATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium Tetrakis(pentafluorophenyl)borate - Ethyl Ether Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


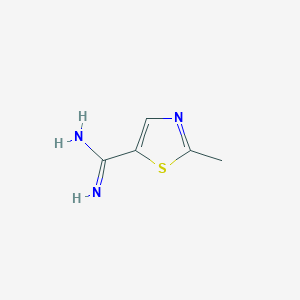
![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)
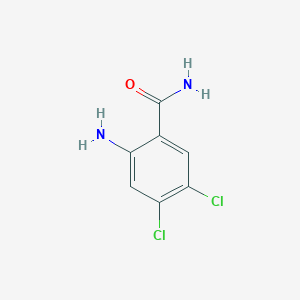
![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)
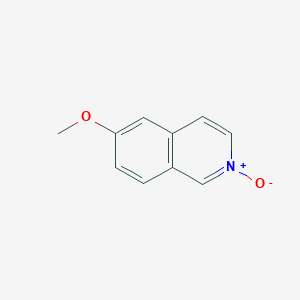
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)
